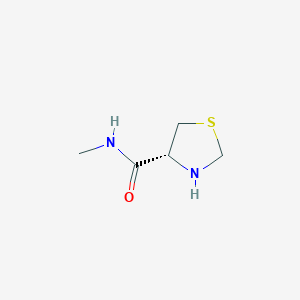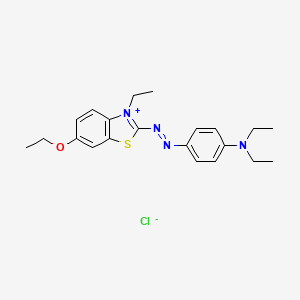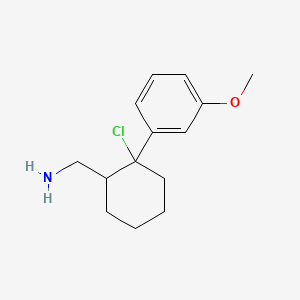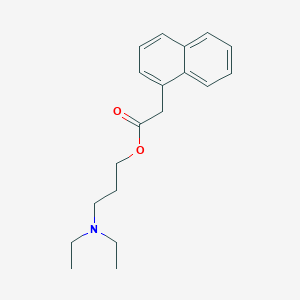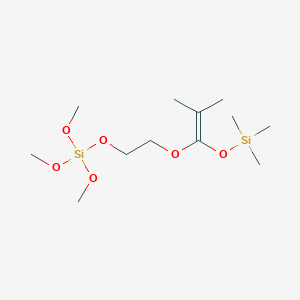
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trimethylsiloxy groups, which impart distinct reactivity and stability. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene typically involves the reaction of 2-trimethylsilylethanol with appropriate reagents under controlled conditions. One common method includes the use of 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required reaction environment.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This compound can be selectively deprotected under mild conditions using reagents like tetrabutylammonium fluoride .
Comparación Con Compuestos Similares
1,2-Bis(trimethylsiloxy)ethane: Another silicon-based compound used for similar protective purposes.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable reagent in various chemical processes.
Propiedades
Fórmula molecular |
C12H28O6Si2 |
|---|---|
Peso molecular |
324.52 g/mol |
Nombre IUPAC |
trimethyl 2-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)ethyl silicate |
InChI |
InChI=1S/C12H28O6Si2/c1-11(2)12(18-19(6,7)8)16-9-10-17-20(13-3,14-4)15-5/h9-10H2,1-8H3 |
Clave InChI |
JQYDWNAPZWQTEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(OCCO[Si](OC)(OC)OC)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


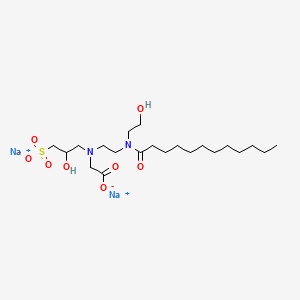

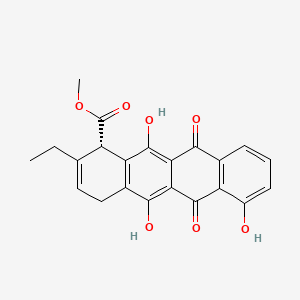
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

